REACTION_CXSMILES
|
C=CC=C.O=O.C(O[CH:11]=[CH:12][CH2:13][CH2:14][O:15][C:16](=[O:18])[CH3:17])(=O)C.[C:19]([OH:22])(=[O:21])[CH3:20]>>[C:19]([O:22][CH:13]([CH2:14][O:15][C:16](=[O:18])[CH3:17])[CH:12]=[CH2:11])(=[O:21])[CH3:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=CCCOC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
of heating medium in the jacket
|
Type
|
CUSTOM
|
Details
|
was kept at 87° C.
|
Type
|
CUSTOM
|
Details
|
reacted under the same reaction conditions as in the acetoxylation process in Example 1
|
Type
|
CUSTOM
|
Details
|
As the result, 2100 kg of reaction products of a composition
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C=C)COC(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |